3-phenyl-N-(1,3-thiazol-2-yl)butanamide

CNS drug discovery Lipophilicity ADME prediction

3-Phenyl-N-(1,3-thiazol-2-yl)butanamide (CAS 505088-65-3) is a synthetic small-molecule member of the thiazolyl-butanamide class, characterized by a 1,3-thiazole ring linked via an amide bond to a 3-phenylbutanoyl moiety. It is supplied as a racemic mixture with a molecular formula of C13H14N2OS and a molecular weight of 246.33 g/mol.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
Cat. No. B3980006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(1,3-thiazol-2-yl)butanamide
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=NC=CS1)C2=CC=CC=C2
InChIInChI=1S/C13H14N2OS/c1-10(11-5-3-2-4-6-11)9-12(16)15-13-14-7-8-17-13/h2-8,10H,9H2,1H3,(H,14,15,16)
InChIKeyNLVYETCQEBKMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-N-(1,3-thiazol-2-yl)butanamide: Core Physicochemical and Structural Identity of a Thiazolyl-Butanamide Screening Candidate


3-Phenyl-N-(1,3-thiazol-2-yl)butanamide (CAS 505088-65-3) is a synthetic small-molecule member of the thiazolyl-butanamide class, characterized by a 1,3-thiazole ring linked via an amide bond to a 3-phenylbutanoyl moiety . It is supplied as a racemic mixture with a molecular formula of C13H14N2OS and a molecular weight of 246.33 g/mol . The compound is cataloged as a screening compound (ID: Y030-6591) by ChemDiv, indicating its use in early-stage drug discovery and high-throughput screening campaigns .

Why 3-Phenyl-N-(1,3-thiazol-2-yl)butanamide Cannot Be Replaced by Generic Thiazolyl-Butanamides


Thiazolyl-butanamide analogs with ostensibly similar cores exhibit profound differences in biological target engagement and physicochemical properties due to variations in phenyl substitution position, halogen content, and oxidation state. For instance, the potent FFA2 agonist 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB) relies on a critical 4-chlorophenyl group for its allosteric modulation activity [1], while the CDK2 inhibitor N-(5-bromo-1,3-thiazol-2-yl)butanamide achieves target engagement via a 5-bromo substituent on the thiazole ring [2]. 3-Phenyl-N-(1,3-thiazol-2-yl)butanamide lacks both of these pharmacophoric elements. Furthermore, the 3-phenyl substitution pattern creates a distinct spatial orientation compared to positional isomers like 4-phenyl-N-(1,3-thiazol-2-yl)butanamide (CAS 382176-84-3) , which can lead to divergent binding poses. Generic substitution without accounting for these structural determinants risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 3-Phenyl-N-(1,3-thiazol-2-yl)butanamide vs. Key Analogs


Lipophilicity (logP) Comparison: Optimal CNS Drug-Likeness vs. 4-CMTB and 3-Oxo Analog

The target compound exhibits a calculated logP of 3.30 , positioning it within the optimal range for CNS penetration (logP 2–4, per Lipinski and CNS drug-likeness rules). In contrast, the FFA2 agonist 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) has a substantially higher logP of 4.27, which may limit its CNS exposure and increase plasma protein binding . Conversely, the PDE5 pharmacophore 3-oxo-N-(thiazol-2-yl)butanamide has a markedly lower logP of 0.18, making it less membrane-permeable and potentially restricting its intracellular target access . The target compound's intermediate lipophilicity represents a differentiated physicochemical profile for programs requiring balanced permeability and solubility.

CNS drug discovery Lipophilicity ADME prediction

Polar Surface Area (PSA) and Predicted Membrane Permeability: Advantage Over 3-Oxo-Thiazolyl-Butanamide

The target compound has a topological polar surface area (TPSA) of 33.6 Ų , which is well below the 60 Ų threshold associated with poor oral absorption. In contrast, 3-oxo-N-(thiazol-2-yl)butanamide, a key intermediate for PDE5 inhibitors, exhibits a TPSA of 59.06 Ų , approaching the threshold where membrane permeability may be compromised. The 43% lower PSA of the target compound predicts superior passive transcellular permeation, a critical advantage in cell-based assays and for compounds intended for intracellular target engagement.

Membrane permeability Oral bioavailability ADME

Absence of Halogen Substituents: Differentiation from 4-CMTB and CDK2 Inhibitor in Metabolic Stability Potential

The target compound contains no halogen substituents on either the phenyl ring or the thiazole core. This contrasts sharply with two of its closest structural analogs: 4-CMTB, which contains a 4-chlorophenyl group critical for its FFA2 agonist activity (pEC50 = 6.38) , and N-(5-bromo-1,3-thiazol-2-yl)butanamide, which relies on a 5-bromo substituent for its CDK2 inhibitory activity (IC50 = 808 nM) [1]. Halogenated aromatic compounds are established substrates for CYP450-mediated oxidative dehalogenation, a major route of metabolic clearance that can lead to reactive metabolite formation and idiosyncratic toxicity [2]. The non-halogenated nature of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide eliminates this metabolic liability, a structural feature inferred to confer potential metabolic stability advantages over halogenated comparators.

Metabolic stability CYP450 Halogenated vs. non-halogenated

Racemic Nature vs. Enantiopure FFA2 Agonists: Implications for Screening Hit Diversity

The target compound is supplied as a racemic mixture , in contrast to the enantiomerically pure FFA2 agonist AMG7703 ((S)-2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide), which is a single enantiomer with defined stereochemistry . While AMG7703 achieves high target selectivity (EC50 = 100 nM at human FFA2R in CHO-K1 cells) [1], its single-enantiomer nature means that the complementary binding potential of the (R)-enantiomer is unexplored. The racemic nature of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide provides both enantiomers simultaneously in screening campaigns, potentially revealing stereospecific binding modes that would be missed by screening only a single enantiomer.

Stereochemistry Hit identification Enantiomeric pairs

Positional Isomer Differentiation: 3-Phenyl vs. 4-Phenyl Substitution on Butanamide Scaffold

The target compound positions the phenyl group at the 3-carbon of the butanamide chain, whereas its direct structural isomer 4-phenyl-N-(1,3-thiazol-2-yl)butanamide (CAS 382176-84-3, same molecular formula C13H14N2OS, same MW 246.33) places the phenyl at the terminal 4-position. This positional difference alters the spatial relationship between the aromatic ring and the thiazole-amide pharmacophore. In related glucocorticoid receptor modulator series featuring a 2,2-dimethyl-3-phenyl-N-(thiazol-2-yl)propanamide core, the 3-phenyl substitution was found to be critical for receptor binding, serving as a replacement for the A–B ring of the steroid scaffold [1]. While the target compound lacks the 2,2-dimethyl groups that confer high GR affinity, the 3-phenyl substitution pattern retains the same spatial positioning as the validated GR modulator chemotype, distinguishing it from the 4-phenyl isomer which positions the aromatic ring further from the amide-thiazole core.

Positional isomerism Structure-activity relationship Binding pose

High-Value Application Scenarios for 3-Phenyl-N-(1,3-thiazol-2-yl)butanamide in Scientific Research


CNS-Focused Screening Library Enrichment

With a logP of 3.30 , 3-phenyl-N-(1,3-thiazol-2-yl)butanamide falls within the optimal lipophilicity window for CNS penetration (logP 2–4). Its inclusion in CNS-targeted screening libraries is differentiated from the excessively lipophilic 4-CMTB (logP 4.27) and the insufficiently permeable 3-oxo analog (logP 0.18). The compound's physicochemical profile predicts adequate blood-brain barrier penetration while maintaining sufficient aqueous solubility (logSw = −3.57) for in vitro assay compatibility .

Non-Halogenated Lead Identification for Metabolic Stability-Critical Programs

The absence of halogen atoms distinguishes this compound from both the 4-chloro-containing FFA2 agonist 4-CMTB and the 5-bromo-containing CDK2 inhibitor N-(5-bromo-1,3-thiazol-2-yl)butanamide [1]. For drug discovery programs where CYP450-mediated dehalogenation is a known liability (e.g., in targets requiring chronic dosing or in vulnerable patient populations), this compound represents a cleaner chemical starting point without the metabolic risks associated with halogenated aromatics [2].

Glucocorticoid Receptor Modulator Chemotype Exploration

The 3-phenyl-N-(thiazol-2-yl)amide core has been validated as a critical pharmacophoric element in glucocorticoid receptor (GR) modulator series [3]. While the target compound lacks the 2,2-dimethyl substitution that confers high GR binding affinity in lead compounds, its core scaffold matches the validated chemotype. This makes it a suitable tool compound for exploring structure-activity relationships around the GR modulator pharmacophore, particularly for identifying fragments or early leads that may engage the receptor with novel binding modes.

Racemic Screening for Stereospecific Hit Discovery

Supplied as a racemic mixture , 3-phenyl-N-(1,3-thiazol-2-yl)butanamide provides both enantiomers in a single screening well. This is strategically advantageous over enantiopure comparators like AMG7703 for initial hit identification campaigns, where the goal is to maximize the diversity of binding modes sampled. Hits identified from the racemate can subsequently be deconvoluted through chiral resolution to identify the eutomer, providing a cost-effective path to stereospecific lead discovery.

Quote Request

Request a Quote for 3-phenyl-N-(1,3-thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.